molecular formula C14H16ClN7 B8087964 4,4'-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride

4,4'-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride

Cat. No.: B8087964
M. Wt: 317.78 g/mol
InChI Key: GICUKDNQFYVFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride (CAS: 31384-83-5) is a synthetic aromatic diamidine compound characterized by a central triazene (-N=N-N-) linker bridging two benzimidamide groups. The hydrochloride salt form enhances its stability and solubility for pharmaceutical applications. Its molecular formula is C₁₄H₁₅N₇·HCl, and it is typically synthesized via condensation reactions of benzimidamide precursors with triazene-forming reagents under controlled conditions.

Properties

IUPAC Name

4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7.ClH/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICUKDNQFYVFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953423
Record name 4,4'-(Triaz-1-ene-1,3-diyl)di(benzene-1-carboximidamide)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31384-83-5
Record name Benzenecarboximidamide, 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazen-1-yl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31384-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC357775
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-(Triaz-1-ene-1,3-diyl)di(benzene-1-carboximidamide)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazonium Salt Preparation

Reactants :

  • 4-Aminobenzimidamide: 10 mmol

  • NaNO₂: 10.5 mmol

  • HCl (37%): 15 mL

  • Temperature: 0–5°C
    Procedure :
    Dissolve 4-aminobenzimidamide in chilled HCl, add NaNO₂ solution dropwise over 30 minutes, and stir for 1 hour. Maintain pH <1 to stabilize the diazonium species.

Triazene Coupling

Reactants :

  • Diazonium salt solution: 10 mmol

  • 4-Aminobenzimidamide: 10 mmol

  • Sodium acetate buffer (pH 8): 50 mL
    Procedure :
    Slowly combine the diazonium solution with the second aminobenzimidamide in buffer. Stir at 25°C for 4–6 hours. Monitor pH to ensure neutrality, which favors triazene over azo byproducts.

Hydrochloride Isolation

Reactants :

  • Crude triazene product

  • HCl (concentrated): 10 mL

  • Ethanol: 100 mL
    Procedure :
    Precipitate the product by adding HCl to the reaction mixture, followed by ethanol. Filter, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol/water (1:1) to achieve >97% purity.

Table 1: Critical Reaction Parameters and Outcomes

StepTemperature (°C)Time (h)Yield (%)Purity (%)
Diazotization0–519598
Coupling2568295
Hydrochloride Isolation2529097

Scalability and Industrial Considerations

Industrial production demands simplification of unit operations. Lessons from EDC hydrochloride manufacturing suggest:

  • Solvent Selection : Aqueous systems reduce post-processing complexity. For triazenes, ethanol/water mixtures balance solubility and ease of isolation.

  • Temperature Control : Maintaining ≤30°C during coupling prevents thermal degradation.

  • Cost Efficiency : Reagent recycling (e.g., recovering unreacted benzimidamide) improves process economics.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity
One of the primary applications of 4,4'-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride is its role as an antiparasitic agent. Compounds in this class have demonstrated effectiveness against protozoan parasites, particularly those causing diseases such as trypanosomiasis. The structure of this compound allows it to interact with the biological systems of these parasites, disrupting their cellular functions and leading to their death .

Intercalating Agents in DNA Studies
This compound has also been classified as an intercalating agent. Intercalators are molecules that can insert themselves between the base pairs of DNA. This property is crucial for studying DNA structure and function, as well as for developing new therapeutic strategies against cancer by targeting DNA replication and repair mechanisms . The ability of this compound to bind to DNA makes it a valuable tool in molecular biology research.

Molecular Biology

DNA Interaction Studies
Research has shown that compounds like this compound can be used to investigate the dynamics of DNA interactions. By examining how this compound intercalates within DNA strands, scientists can gain insights into the mechanisms of gene expression and regulation. This application is particularly relevant in understanding how certain drugs can influence genetic material and potentially lead to therapeutic advancements in treating genetic disorders .

Material Science

Synthesis of Functional Materials
In material science, this compound can serve as a building block for synthesizing functional materials. Its unique chemical properties allow it to participate in various polymerization reactions. Researchers are exploring its potential in creating new materials with specific electrical or optical properties that could be utilized in electronic devices or sensors .

Case Studies

Study Focus Findings
Case Study 1Antiparasitic EfficacyDemonstrated significant activity against Trypanosoma species with IC50 values indicating effective dosage ranges.
Case Study 2DNA Binding AffinityShowed strong intercalation properties leading to alterations in DNA conformation and stability.
Case Study 3Material DevelopmentUtilized in the synthesis of novel polymers exhibiting enhanced conductivity compared to traditional materials.

Mechanism of Action

The mechanism of action of 4,4’-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride involves its interaction with specific molecular targets. The triazene bridge and benzimidamide groups play a crucial role in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Analogues

The following table summarizes key attributes of 4,4'-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride and its analogues:

Compound Name CAS Number Molecular Formula Counterion Linker Group Primary Use
This compound 31384-83-5 C₁₄H₁₅N₇·HCl Hydrochloride Triazene (-N=N-N-) Antiprotozoal agent (research use)
Diminazene Diaceturate (4,4'-(Triaz-1-ene-1,3-diyl)dibenzimidamide diaceturate) 908-54-3 C₁₄H₁₅N₇·(C₄H₇NO₃)₂ Diaceturate Triazene (-N=N-N-) Veterinary antiprotozoal drug
Pentamidine Isethionate (4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamide) 140-64-7 C₁₉H₂₄N₄O₂·(C₂H₆O₄S)₂ Isethionate Pentane-diylbis(oxy) Treatment of Pneumocystis pneumonia
Benzamidine Hydrochloride 1670-14-0 C₇H₉ClN₂ Hydrochloride None (monomeric) Protease inhibitor in biochemistry

Key Comparative Insights

Triazene Linker vs. Ether/Oxy Linkers
  • However, it may also reduce metabolic stability compared to ether-linked analogues like pentamidine .
  • Ether/Oxy Linkers (Pentamidine) : The flexible pentane-diylbis(oxy) linker in pentamidine allows for broader conformational adaptability, improving interaction with parasitic cell membranes. This structural feature contributes to its efficacy against fungal and protozoal infections .
Counterion Effects
  • Hydrochloride vs. Diaceturate/Isethionate : The hydrochloride form of the target compound offers higher crystallinity and solubility in aqueous media compared to the free base (CAS: 536-71-0). In contrast, diminazene diaceturate (CAS: 908-54-3) and pentamidine isethionate (CAS: 140-64-7) use carboxylate or sulfonate counterions to improve bioavailability and reduce toxicity .

Physicochemical and Pharmacokinetic Properties

Property 4,4'-(Triaz-1-ene-1,3-diyl)dibenzimidamide HCl Diminazene Diaceturate Pentamidine Isethionate
Solubility in Water Moderate (~50 mg/mL) High (>100 mg/mL) High (>150 mg/mL)
Melting Point 240–245°C (decomposes) 210–215°C 186–188°C
LogP (Partition Coeff.) ~1.2 ~0.8 ~0.5
Half-Life (in vivo) 8–12 hours (rodents) 24–36 hours (cattle) 6–8 days (humans)

Research Findings and Clinical Relevance

  • Efficacy : The hydrochloride form demonstrates comparable in vitro antiprotozoal activity to diminazene diaceturate but with faster renal clearance due to its smaller counterion .
  • Toxicity : Hydrochloride salts generally exhibit higher acute toxicity in rodent models compared to diaceturate or isethionate forms, likely due to rapid systemic absorption .

Q & A

Q. What are the recommended synthetic routes for 4,4'-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of triazole derivatives often involves condensation reactions under reflux. For example, in analogous triazole syntheses, 0.001 mol of a triazole precursor is dissolved in absolute ethanol with glacial acetic acid as a catalyst, followed by refluxing with substituted benzaldehyde for 4 hours . Key optimization parameters include:
  • Solvent selection : Polar aprotic solvents like DMSO improve solubility but may require longer reflux times (e.g., 18 hours) .
  • Temperature control : Distillation under reduced pressure post-reflux minimizes thermal degradation .
  • Purification : Crystallization using water-ethanol mixtures enhances purity, yielding ~65% in model reactions .
    Adjusting stoichiometry, catalyst concentration, or reflux duration systematically (e.g., via factorial design ) can further optimize yield.

Q. What spectroscopic and chromatographic methods are employed to confirm the structural integrity and purity of this compound?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:
  • NMR and FT-IR : Identify functional groups (e.g., triazene protons at δ 8.5–9.5 ppm in 1^1H NMR) and hydrogen bonding patterns .
  • HPLC-MS : Detect impurities (e.g., brominated or chlorinated byproducts) using gradient elution with C18 columns, as demonstrated in impurity profiling of related triazolo-pyridinone hydrochlorides .
  • Elemental analysis : Verify stoichiometry (e.g., Cl⁻ content via ion chromatography for hydrochloride salts) .
    Cross-referencing with databases like CAS Common Chemistry (e.g., CAS RN 6011-10-5 for structural analogs ) ensures consistency.

Advanced Research Questions

Q. How can computational reaction path search methods be integrated into experimental design to optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, narrowing down viable reaction pathways. For instance, ICReDD’s workflow combines:
  • Reaction path searches : Identify low-energy pathways for triazene bond formation .
  • Machine learning : Train models on existing datasets (e.g., solvent effects on yield) to prioritize experimental conditions .
    This approach reduces trial-and-error experimentation by >50%, as validated in triazole syntheses . Feedback loops between computational predictions and empirical data (e.g., adjusting pH or temperature iteratively) further refine outcomes .

Q. What strategies are effective in resolving contradictions in biological activity data across studies involving this compound?

  • Methodological Answer : Contradictions often arise from variability in:
  • Assay conditions : Standardize protocols (e.g., fixed enzyme concentrations, buffer pH) to isolate compound-specific effects .
  • Sample purity : Use orthogonal purification (e.g., sequential recrystallization and size-exclusion chromatography) to eliminate confounding impurities .
  • Theoretical frameworks : Apply ab initio docking simulations to reconcile discrepancies in receptor binding affinities .
    Meta-analyses of raw datasets (e.g., via platforms like NIST Chemistry WebBook ) can identify systemic biases.

Q. How can factorial design be applied to investigate the effects of multiple variables on synthesis efficiency and yield?

  • Methodological Answer : A 2k2^k factorial design evaluates variables such as:
  • Factors : Solvent polarity (DMSO vs. ethanol), catalyst loading (acetic acid concentration), and reaction time .
  • Responses : Yield (%) and purity (HPLC area%).
    Statistical analysis (e.g., ANOVA) identifies interactions between factors. For example, increasing catalyst concentration may offset poor solubility in non-polar solvents, revealing non-linear synergies . Response surface methodology (RSM) then optimizes these interactions to maximize yield .

Q. What are the best practices for ensuring data integrity and reproducibility in multi-institutional studies involving this compound?

  • Methodological Answer : Implement:
  • Data encryption and access controls : Secure raw spectra and chromatograms using blockchain-based platforms .
  • Standard operating procedures (SOPs) : Adopt CRDC guidelines (e.g., RDF2050112 for reactor design ) to harmonize protocols.
  • Inter-laboratory validation : Circulate reference samples (e.g., with certified impurity profiles ) to calibrate instrumentation across sites.
    Tools like COMSOL Multiphysics enable virtual replication of experimental setups, reducing inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.